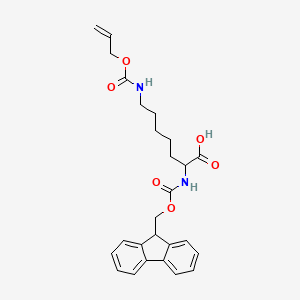

Fmoc-L-hlys(alloc)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-L-hlys(alloc)は、Nα-Fmoc-Nε-Alloc-L-リシンとしても知られており、主にペプチド合成で使用されるリジンの誘導体です。この化合物は、9-フルオレニルメチルオキシカルボニル(Fmoc)基とアリルオキシカルボニル(Alloc)基の2つの保護基の存在を特徴としています。 これらの保護基は、固相ペプチド合成において不可欠であり、リジン側鎖の選択的脱保護と官能化を可能にします .

準備方法

合成ルートと反応条件

Fmoc-L-hlys(alloc)の合成は、通常、リジンをFmoc N-ヒドロキシスクシンイミドエステル(Fmoc-OSu)とアリルオキシカルボニルクロリド(Alloc-Cl)と反応させることから始まります。 反応は、トリエチルアミンなどの塩基の存在下、穏やかな条件下で行われ、目的の生成物が得られます .

工業的生産方法

Fmoc-L-hlys(alloc)の工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、高純度と高収率を保証するために、反応条件、精製工程、品質保証の厳格な管理が含まれます。 この化合物は通常、粉末形で製造され、安定性を維持するために低温で保存されます .

化学反応の分析

反応の種類

Fmoc-L-hlys(alloc)は、以下の化学反応を含むさまざまな化学反応を起こします。

一般的な試薬と条件

Fmoc脱保護: ジメチルホルムアミド(DMF)中のピペリジン。

Alloc脱保護: 酢酸(AcOH)とN-メチルモルホリン(NMM)を添加したジクロロメタン(CH₂Cl₂)中のテトラキス(トリフェニルホスフィン)パラジウム(0)などのパラジウム(0)触媒.

生成される主な生成物

これらの反応から生成される主な生成物には、脱保護リジン誘導体と官能化ペプチドが含まれ、これらはさらにさまざまな用途で使用することができます .

科学的研究の応用

Fmoc-L-hlys(alloc)は、科学研究において幅広い用途があります。

作用機序

Fmoc-L-hlys(alloc)の作用機序は、主にペプチド合成における保護基としての役割に関係しています。Fmoc基はリジンのアミノ末端を保護し、Alloc基は側鎖を保護します。 これらの保護基は、特定の条件下で選択的に除去できるため、高い精度でペプチドを段階的に合成することができます . 関与する分子標的と経路には、リジン側鎖の活性化によるさらなる官能化とペプチド結合の形成が含まれます .

類似化合物の比較

類似化合物

Fmoc-Lys(Fmoc)-OH: ペプチド合成における同様の用途に使用される、デュアルFmoc保護を備えたもう1つのリジン誘導体です.

Fmoc-Lys(Boc)-OH: Allocの代わりにtert-ブトキシカルボニル(Boc)保護基が含まれており、異なる脱保護条件を提供します.

Fmoc-Lys(Z)-OH: ベンジルオキシカルボニル(Z)保護基を特徴とし、別の保護戦略を提供します.

独自性

Fmoc-L-hlys(alloc)は、FmocとAlloc保護基の組み合わせにより、直交脱保護を可能にするため、ユニークです。 この機能により、リジン側鎖を選択的に官能化することができ、複雑なペプチド構造の合成に非常に汎用性があります .

類似化合物との比較

Similar Compounds

Fmoc-Lys(Fmoc)-OH: Another lysine derivative with dual Fmoc protection, used for similar applications in peptide synthesis.

Fmoc-Lys(Boc)-OH: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Alloc, offering different deprotection conditions.

Fmoc-Lys(Z)-OH: Features a benzyloxycarbonyl (Z) protecting group, providing an alternative protection strategy.

Uniqueness

Fmoc-L-hlys(alloc) is unique due to its combination of Fmoc and Alloc protecting groups, which allows for orthogonal deprotection. This feature enables the selective functionalization of the lysine side chain, making it highly versatile for the synthesis of complex peptide structures .

特性

分子式 |

C26H30N2O6 |

|---|---|

分子量 |

466.5 g/mol |

IUPAC名 |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(prop-2-enoxycarbonylamino)heptanoic acid |

InChI |

InChI=1S/C26H30N2O6/c1-2-16-33-25(31)27-15-9-3-4-14-23(24(29)30)28-26(32)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h2,5-8,10-13,22-23H,1,3-4,9,14-17H2,(H,27,31)(H,28,32)(H,29,30) |

InChIキー |

KZCWEDOQGDZLTE-UHFFFAOYSA-N |

正規SMILES |

C=CCOC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)

![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)

![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)

![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)